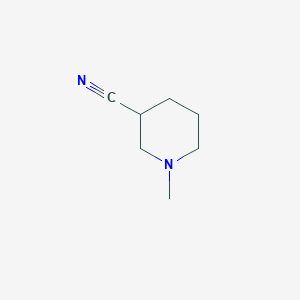

1-Methylpiperidine-3-carbonitrile

Description

Structural Context within Piperidine (B6355638) Heterocycles

Piperidine is a six-membered heterocyclic amine containing five carbon atoms and one nitrogen atom. chemicalbook.com This structural motif is a ubiquitous scaffold found in a vast array of natural products, particularly alkaloids, and is a key building block in the synthesis of many pharmaceutical drugs. scispace.comnih.gov The piperidine ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. chemicalbook.com This three-dimensional structure is a crucial feature, as it allows for specific spatial arrangements of substituents, which in turn dictates the molecule's interaction with biological targets. nih.gov

The presence of the nitrogen atom imparts basicity to the piperidine ring and provides a site for further functionalization. chemicalbook.com In 1-Methylpiperidine-3-carbonitrile, the nitrogen is tertiary, substituted with a methyl group. This N-methylation can influence the compound's physical and pharmacological properties, such as its lipophilicity and how it binds to receptors. Piperidine and its derivatives are present in numerous approved drugs with a wide range of activities, including antipsychotic, anesthetic, and antihistaminic agents. nih.govuni.lu The substitution pattern on the piperidine ring is critical for its biological activity; for instance, the position of the nitrile group at the 3-position in this compound provides a specific stereochemical and electronic environment that can be explored in drug design.

Significance of Nitrile Functional Groups in Organic Chemistry

The nitrile, or cyano, group (–C≡N) is a versatile and highly valuable functional group in organic synthesis. acs.orgacs.org Its strong electron-withdrawing nature and linear geometry influence the reactivity of the parent molecule. nih.gov Nitriles are important intermediates in the synthesis of a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. acs.orgechemi.com The carbon-nitrogen triple bond can undergo a range of chemical transformations, making it a powerful tool for constructing more complex molecular architectures. nih.govnih.gov

The nitrile group is present in many useful compounds, from industrial polymers like nitrile rubber to pharmaceuticals. acs.org In medicinal chemistry, the introduction of a nitrile group can modulate a molecule's polarity, hydrogen bonding capacity, and metabolic stability. It can also act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a drug candidate's properties. The reactivity of the nitrile group, including its ability to participate in cycloaddition reactions and to be hydrolyzed or reduced, provides synthetic chemists with numerous pathways to elaborate the structure of nitrile-containing compounds like this compound. nih.gov

Historical Development and Emerging Research Trends in Piperidine Chemistry

The history of piperidine chemistry dates back to 1850, when it was first isolated from piperine, the compound responsible for the pungency of black pepper. chemicalbook.com Since its discovery, the piperidine scaffold has become one of the most important heterocyclic systems in organic and medicinal chemistry. scispace.com Early research focused on the isolation and characterization of naturally occurring piperidine alkaloids, such as coniine and lobeline. chemicalbook.com

In recent decades, the focus has shifted towards the development of new and efficient synthetic methods for creating substituted piperidines with high levels of stereocontrol. nih.gov Traditional methods often involved the hydrogenation of pyridine (B92270) precursors, which required harsh reaction conditions. nih.gov Modern synthetic chemistry has seen a move towards more sophisticated and milder techniques. scispace.com

Emerging trends in piperidine chemistry include:

Catalytic Asymmetric Synthesis: The development of catalytic methods, including those using transition metals like rhodium and palladium, as well as organocatalysis, to produce enantiomerically pure substituted piperidines. acs.orgacs.org These methods are crucial for the synthesis of chiral drugs.

Chemo-enzymatic Approaches: Combining the principles of chemical synthesis with the high selectivity of biocatalysts, such as amine oxidases and ene-reductases, to achieve the asymmetric synthesis of complex piperidines. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperidine ring to introduce new substituents without the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient way to diversify piperidine structures.

Novel Cyclization Strategies: The design of new intramolecular cyclization reactions to construct the piperidine ring from linear precursors, often involving radical-mediated or metal-catalyzed processes. nih.gov

These advanced synthetic strategies enable the creation of diverse libraries of piperidine derivatives, including compounds like this compound, for screening in drug discovery programs and for applications in materials science. scispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOKDJPITDWCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596692 | |

| Record name | 1-Methylpiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4606-63-7 | |

| Record name | 1-Methylpiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Methylpiperidine 3 Carbonitrile and Its Analogs

Reactivity of the Nitrile Functional Group in Piperidine (B6355638) Systems

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group in organic synthesis. In the context of the piperidine ring system, its reactivity is influenced by the electronic properties of the heterocyclic amine. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.orgaklectures.com

The electrophilic carbon of the nitrile group in piperidine systems can undergo nucleophilic addition. For instance, Grignard reagents can attack the nitrile carbon to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.org

Hydration of the nitrile group can lead to the formation of amides or carboxylic acids. This transformation can be catalyzed by either acid or base. libretexts.org In acid-catalyzed hydration, the nitrile is first protonated, which increases its electrophilicity and allows for the addition of a weak nucleophile like water. libretexts.org Base-catalyzed hydration involves the direct addition of a strong nucleophile, such as a hydroxide (B78521) ion, to the nitrile carbon. libretexts.org An amide intermediate is formed during the conversion to a carboxylic acid. libretexts.org For example, N-cyanopiperidines can undergo photolytic hydration in the presence of dilute acid to yield hydration products. cdnsciencepub.com

| Starting Material | Reagent/Condition | Product |

| Nitrile | Grignard Reagent, then H2O | Ketone libretexts.org |

| Nitrile | H2O, H+ or OH- | Amide libretexts.org |

| Nitrile | H2O, H2SO4 (heat) | Carboxylic Acid libretexts.orgsigmaaldrich.comchemicalbook.com |

| N-Cyanopiperidine | hv, dilute acid | Hydration product cdnsciencepub.com |

The cyano group in piperidine derivatives can be reduced to form primary amines or aldehydes. The reduction to a primary amine is a common transformation and can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively convert nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds through the formation of an imine anion intermediate. libretexts.orglibretexts.org Catalytic hydrogenation is another widely used method. commonorganicchemistry.com Catalysts such as Raney nickel or palladium on carbon (Pd/C) are often employed in the presence of hydrogen gas. commonorganicchemistry.comyoutube.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) or ammonium (B1175870) hydroxide is often added to the reaction mixture. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethylsulfide (BH3-SMe2), are also effective reagents for the reduction of nitriles to amines. commonorganicchemistry.comorganic-chemistry.org

The reduction of a nitrile to an aldehyde is a more challenging transformation as the reaction can easily proceed to the corresponding amine. However, under controlled conditions, it is possible to achieve this conversion. For example, the catalytic hydrogenation of 3-cyanopyridine (B1664610) in the presence of Raney nickel and a carboxylic acid can yield nicotinaldehyde. google.com

| Starting Material | Reagent/Condition | Product |

| Nitrile | 1. LiAlH4 2. H2O | Primary Amine libretexts.orglibretexts.org |

| Nitrile | H2, Raney Nickel | Primary Amine commonorganicchemistry.com |

| Nitrile | H2, Pd/C, NH3 | Primary Amine commonorganicchemistry.com |

| Nitrile | BH3-THF or BH3-SMe2 | Primary Amine commonorganicchemistry.comorganic-chemistry.org |

| 3-Cyanopyridine | H2, Raney-Ni, Carboxylic Acid | Nicotinaldehyde google.com |

The nitrile group can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. youtube.comchim.itsci-rad.com For instance, nitriles can react with organic azides to form tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms. sci-rad.com While these reactions can sometimes require harsh conditions, they provide a direct route to these important heterocycles. sci-rad.com Nitriles can also undergo [3+2] cycloaddition reactions with 1,3-dipoles. chim.itslu.se

Chemical Modifications of the Piperidine Ring System

The piperidine ring itself is a key structural motif that can undergo various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The functionalization of the piperidine ring at positions other than the nitrogen atom is a significant area of research. nih.govresearchgate.net The electronic nature of the piperidine ring influences the regioselectivity of these reactions. The C2 position is electronically activated due to the adjacent nitrogen atom, making it a favorable site for C-H functionalization. nih.govresearchgate.net However, this position can also be sterically hindered. researchgate.net In contrast, the C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.govresearchgate.net The C4 position is less electronically deactivated than C3 and is often more sterically accessible. nih.gov

Rhodium-catalyzed C-H insertion reactions have been utilized to introduce functional groups at various positions of the piperidine ring. The site-selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov For example, C-H functionalization of N-Boc-piperidine with a specific rhodium catalyst can lead to substitution at the C2 position. nih.gov By modifying the reaction conditions and the nitrogen protecting group, functionalization at the C4 position can also be achieved. nih.gov The synthesis of 3-substituted piperidines can be approached indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

| Position | Reactivity | Method of Functionalization |

| C2 | Electronically activated, sterically hindered | Rhodium-catalyzed C-H insertion nih.govresearchgate.net |

| C3 | Electronically deactivated | Indirectly via cyclopropanation and ring-opening nih.govresearchgate.net |

| C4 | Less electronically deactivated, sterically accessible | Rhodium-catalyzed C-H insertion nih.gov |

The tertiary amine nitrogen in 1-methylpiperidine (B42303) is a reactive center and can participate in several important chemical transformations. chemicalbook.com

One common reaction is N-oxidation, where the nitrogen atom is oxidized to form an N-oxide. researchgate.netresearchgate.netgoogle.comnih.gov This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). google.comrsc.org The resulting N-oxides are versatile intermediates and can undergo further reactions, such as the Meisenheimer rearrangement. researchgate.netresearchgate.net The polarity of the N-oxide group can also influence the physical and biological properties of the molecule. nih.gov

Another key reaction is quaternization, where the tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt. This reaction introduces a positive charge on the nitrogen atom and can significantly alter the molecule's properties.

| Reaction | Reagent | Product |

| N-Oxidation | H2O2 or mCPBA | N-Oxide google.comnih.govrsc.org |

| Quaternization | Alkyl Halide | Quaternary Ammonium Salt |

Derivatization Strategies for Complex Molecular Architectures

The 1-methylpiperidine-3-carbonitrile scaffold serves as a versatile building block in the synthesis of intricate molecular structures. Its inherent functionalities, the tertiary amine and the nitrile group, offer multiple reaction sites for elaboration into more complex systems. This section explores the derivatization strategies employed to construct polycyclic and fused ring systems, as well as conjugate and hybrid molecules, capitalizing on the unique reactivity of this piperidine derivative and its analogs.

Elaboration into Polycyclic and Fused Ring Systems via this compound

The construction of polycyclic and fused ring systems is a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity and specificity. The 1-methylpiperidine scaffold is frequently incorporated into such structures, including spirocyclic systems, where two rings share a single atom.

One common strategy involves the use of piperidine derivatives with a nitrile group, which can participate in cyclization reactions. For instance, a related compound, 1-benzyl-4-phenylpiperidine-4-carbonitrile, has been utilized in the synthesis of spiro-isoquinolino piperidine derivatives. This multi-step synthesis involves the initial formation of the piperidine-4-carbonitrile, followed by hydrolysis of the nitrile to a carboxylic acid, amide bond formation, and subsequent acid-catalyzed cyclization to yield the spiro-isoquinoline system nih.gov. This approach highlights a potential pathway for this compound to be elaborated into spiro-fused systems.

Another relevant approach is the Fischer indole (B1671886) synthesis, which can be used to create spiro-indoles from piperidine carbaldehydes. For example, 1′-methylspiro[3H-indole-3,n'-piperidines] can be synthesized from 1-methyl-n-piperidinecarbaldehydes via the phenylhydrazone intermediate researchgate.net. This suggests that conversion of the nitrile group in this compound to a carbaldehyde would open a pathway to spiro-indole derivatives.

Multicomponent reactions (MCRs) offer an efficient route to complex heterocyclic systems. A notable example is the three-component reaction between an arylamine, isatin, and a cyclic β-diketone to form spiro[dihydropyridine-oxindoles] beilstein-journals.org. While this example doesn't directly use a pre-formed piperidine ring, it demonstrates the power of MCRs in generating spirocyclic structures that incorporate nitrogen heterocycles. The reactivity of the nitrile group in this compound could potentially be harnessed in similar MCRs to construct novel polycyclic frameworks.

The synthesis of fused heterocyclic compounds can also be achieved through cycloaddition reactions. For example, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins have been developed to produce a variety of fused polyheterocyclic compounds mdpi.com. The nitrogen atom of the 1-methylpiperidine ring could potentially be activated to form an ylide, which could then participate in such cycloadditions.

A summary of relevant synthetic strategies for the elaboration of piperidine scaffolds into polycyclic and fused ring systems is presented in the table below.

| Starting Material/Scaffold | Reaction Type | Resulting System | Key Findings |

| 1-Benzyl-4-phenylpiperidine-4-carbonitrile | Multi-step synthesis involving hydrolysis, amidation, and cyclization | Spiro-isoquinolino piperidine | Demonstrates the utility of a piperidine-nitrile precursor for spirocycle formation. nih.gov |

| 1-Methyl-n-piperidinecarbaldehyde | Fischer indole synthesis | 1′-Methylspiro[3H-indole-3,n'-piperidines] | Highlights a pathway to spiro-indoles from a piperidine scaffold. researchgate.net |

| Arylamine, isatin, cyclopentane-1,3-dione | Three-component reaction | Spiro[dihydropyridine-oxindoles] | Illustrates the efficiency of MCRs in constructing complex spiro systems. beilstein-journals.org |

| N-phenacylbenzothiazolium bromides and maleimides | [3+2] Cycloaddition | Fused polycyclic octahydropyrrolo[3,4-c]pyrroles | Shows the potential of cycloaddition reactions for creating fused systems. mdpi.com |

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, or modified pharmacokinetic profiles. The this compound scaffold is an attractive component for such hybrid molecules due to its prevalence in known bioactive compounds.

One approach to creating hybrid molecules is through the conjugation of the piperidine scaffold to another pharmacologically active moiety. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been conjugated with various chlorophenyl carboxylic acids to generate novel NLRP3 inflammasome inhibitors nih.gov. This was achieved through a straightforward amide bond formation, a strategy that could be applied to a derivative of this compound where the nitrile is converted to an amine or carboxylic acid.

Another strategy involves the integration of the piperidine ring into a larger hybrid structure. For instance, a library of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety has been synthesized through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides mdpi.com. These hybrid molecules were investigated as potential inhibitors of cholinesterases for the treatment of Alzheimer's disease mdpi.com.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for creating molecular hybrids. This approach has been used to synthesize 1,2,3-triazole-substituted piperidines by reacting a piperidine azide (B81097) with various alkynes mdpi.com. The resulting triazole ring acts as a stable linker connecting the piperidine scaffold to another molecular entity. This methodology could be readily adapted to this compound by first converting the nitrile group to a functional group suitable for introducing an azide or alkyne.

The synthesis of hybrid molecules based on the emodin (B1671224) scaffold has also been explored, where a piperazine (B1678402) moiety, a close structural analog of piperidine, was used as a linker to connect emodin to a diphenylmethyl group researchgate.net. This highlights the utility of the six-membered nitrogen heterocycle as a central linking unit in the design of hybrid pharmacophores.

The table below summarizes selected examples of the synthesis of conjugates and hybrid molecules incorporating a piperidine or analogous scaffold.

| Piperidine-Containing Scaffold | Conjugation/Hybridization Strategy | Resulting Hybrid Molecule | Therapeutic Area/Target |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Amide bond formation with chlorophenyl carboxylic acids | Conjugates with NLRP3 inhibitory activity | NLRP3 Inflammasome Inhibition nih.gov |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Condensation with thiosemicarbazides | Quinoline-piperidine-thiosemicarbazone hybrids | Cholinesterase Inhibition mdpi.com |

| N-Boc-piperidin-4-one | Conversion to azide followed by CuAAC with alkynes | 1,2,3-Triazole-substituted piperidines | Antifungal mdpi.com |

| Piperazine | Linker between emodin and diphenylmethyl moieties | Emodin-piperazine-diphenylmethyl hybrids | Antiviral (SARS-CoV-2) researchgate.net |

Computational and Theoretical Investigations of 1 Methylpiperidine 3 Carbonitrile and Piperidine Derivatives

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of piperidine-based molecules. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecular geometry and electronic landscape.

Geometry Optimization and Conformational Analysis (e.g., Chair Conformation of the Piperidine (B6355638) Ring)

For instance, in N-methylpiperidine, calculations have shown that the equatorial placement of the methyl group is energetically more favorable than the axial position. osi.lv Similarly, in studies of other substituted piperidines, the lowest energy conformers are often those where bulky substituents occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. nih.gov DFT calculations, such as those using the B3LYP-D3BJ functional, have been employed to determine the minimal energy structures of piperidine rotamers, confirming the preference for axial positioning of certain groups like a phenyl group in specific contexts. acs.org

Table 1: Calculated Enthalpies of Formation for select Methylpiperidines

| Compound | State | Enthalpy of Formation (kJ/mol) |

| 1-Methylpiperidine (B42303) | Liquid | -95.9 +/- 1.6 |

| 1-Methylpiperidine | Gas | -59.1 +/- 1.7 |

| 3-Methylpiperidine | Liquid | -123.6 +/- 1.4 |

| 3-Methylpiperidine | Gas | -79.2 +/- 1.6 |

| 4-Methylpiperidine | Liquid | -123.5 +/- 1.5 |

| 4-Methylpiperidine | Gas | -82.9 +/- 1.7 |

This table presents experimental data that is often used to validate computational models. The G3MP2B3 composite method has shown excellent agreement with these experimental values. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals of Piperidine Carbonitriles)

The electronic properties of piperidine carbonitriles are crucial for understanding their reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this analysis. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of a molecule. chemjournal.kz

For piperidine derivatives, the distribution of these orbitals can determine the nature of electronic charge transfers within the molecule. researchgate.net Studies on various piperidine analogs have shown that they are generally nucleophilic and rigid in nature. chemjournal.kz The introduction of a carbonitrile group can influence the electronic properties, and its effect can be computationally evaluated. For example, in piperidine-based analgesic drugs, the introduction of a carbomethoxy group was found to have minimal effect on the electronic properties. researchgate.net

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions involving piperidine derivatives, from identifying transition states to understanding the role of catalysts.

Transition State Analysis and Energy Landscapes for Piperidine Carbonitrile Reactions

For example, in the context of hydride transfer reactions involving 1,4-dihydropyridines (related to the piperidine core), computational studies have explored different mechanistic possibilities, such as a direct hydride transfer versus an Alder-Ene-like pathway. chemrxiv.org These studies can elucidate the stereochemical outcomes of reactions by identifying and comparing the energies of different transition state conformations. chemrxiv.org Similarly, the study of rearrangements in piperidine-derived radicals has been conducted using quantum chemical calculations to determine the most feasible reaction pathways. acs.org

Catalyst Design and Optimization through Computational Modeling for Piperidine Synthesis

Computational modeling plays a significant and growing role in the design and optimization of catalysts for synthesizing piperidines. youtube.com By simulating the interaction between a catalyst and the reactants, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts.

For instance, computational studies have been used to understand the role of metal catalysts, such as those based on rhodium or palladium, in the synthesis of substituted piperidines. acs.orgnih.gov These models can help in designing ligands that improve the enantioselectivity of a reaction or in understanding the mechanism of catalyst-mediated cyclizations. acs.orgnih.gov The synthesis of piperidines through various catalytic methods, including hydrogenation of pyridines and alkene cyclization, benefits from the insights provided by computational analysis of the reaction mechanisms. nih.govdtic.mil For example, zinc(II) compounds have been computationally and experimentally studied for their catalytic activity in the addition of amines to nitriles to form amidines, a reaction relevant to the functionalization of piperidine derivatives. rsc.org

Intermolecular Interactions and Solid-State Characteristics

The way piperidine derivatives interact with each other in the solid state determines their crystal structure and physical properties. Computational methods can shed light on these interactions.

The solid-state packing of piperidine derivatives is often governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.gov For molecules containing nitrile groups, C-H···N hydrogen bonds can be a significant feature in the crystal lattice, linking molecules into extended chains. nih.govresearchgate.net

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing. jksus.org Furthermore, solid-state NMR spectroscopy, often combined with theoretical calculations of shielding constants, can provide further insights into the molecular conformation and packing in the solid state. researchgate.net These computational approaches are valuable for understanding the structure-property relationships in crystalline piperidine derivatives.

Crystal Structure Prediction and Validation for Piperidine Derivatives

The prediction of how molecules will arrange themselves in a crystal is a significant challenge in computational chemistry. For piperidine derivatives, this process begins with understanding the molecule's intrinsic conformational preferences. The piperidine ring, much like cyclohexane (B81311), typically adopts a stable chair conformation. chemrxiv.orgwikipedia.org However, the presence of substituents and the nitrogen heteroatom introduces complexities, such as different chair conformations (e.g., with an N-H bond in an axial or equatorial position) that can have subtle energy differences. chemrxiv.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to determine optimized molecular geometries and predict the relative stability of different conformers. nih.gov For instance, DFT calculations at the B3LYP/6–311G(d,p) level of theory have been used to determine the HOMO-LUMO energy levels of piperidine derivatives, providing insight into their electronic structure. nih.gov

Once the likely conformations of an individual molecule are known, computational algorithms can be used to predict how these molecules will pack in a crystal lattice. These prediction methods explore vast numbers of possible packing arrangements and rank them by their calculated lattice energies.

The validation of these predicted structures is accomplished through experimental techniques, with single-crystal X-ray diffraction being the definitive method. researchgate.net This technique provides precise atomic coordinates, confirming the molecule's conformation and its arrangement within the crystal. For example, the crystal structure of 3-oxo-3-(piperidin-1-yl)propanenitrile was solved and refined using programs like SHELXT and SHELXL, confirming a chair conformation for the piperidine ring. researchgate.net Similarly, crystallographic analysis of various other piperidine derivatives has consistently revealed the prevalence of the chair conformation. nih.govresearchgate.netrsc.org In some complex substituted piperidines, positional disorder and the presence of dual conformations, such as chair and twisted boat, have been observed and characterized by X-ray crystallography. wikipedia.org

Table 1: Crystallographic Data for Selected Piperidine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| (E)-N'-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide | C₁₈H₂₁N₃O₂S | Monoclinic | P2₁/c | 16.438(4) | 5.869(1) | 18.919(5) | 100.27(1) | researchgate.net |

| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone (MDPTAN) | C₃₈H₄₄N₈S₂ · 2(C₂H₃N) | Monoclinic | P2₁/c | 16.324(4) | 15.179(4) | 17.650(5) | 104.98(5) | nih.gov |

| Piperidine-1-carboximidamide | C₆H₁₃N₃ | Monoclinic | P2₁/n | 5.093(1) | 11.233(2) | 12.235(2) | 99.42(3) | rsc.org |

This table presents data from published research on various piperidine derivatives to illustrate typical crystallographic parameters.

Hydrogen Bonding and Other Non-Covalent Interactions in Solid-State Architectures

The solid-state architecture of piperidine derivatives is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal packing, stability, and physical properties of the material.

Hydrogen Bonding is a dominant interaction in many piperidine derivatives. In structures with N-H groups, N-H···N hydrogen bonds are common, often linking molecules into chains or two-dimensional networks. rsc.orgCurrent time information in Milwaukee County, US. For example, the crystal structures of piperidine and piperazine (B1678402) are characterized by chains formed through N-H···N hydrogen bonds. researchgate.netCurrent time information in Milwaukee County, US. When oxygen atoms are present, as in alcohol or amide derivatives, a variety of hydrogen bonds such as O-H···O, O-H···N, and N-H···O are observed, creating more complex, layered supramolecular structures. researchgate.net

Other Non-Covalent Interactions also play a crucial role. Weak C-H···O and C-H···N hydrogen bonds, while less strong, are frequently involved in stabilizing the crystal packing. nih.govresearchgate.net In derivatives containing aromatic rings, C-H···π and π-π stacking interactions are significant. nih.gov These interactions involve the approach of a C-H bond or an aromatic ring towards the electron-rich face of another aromatic ring.

Computational Analysis of Interactions: Modern computational tools are essential for identifying and quantifying these varied interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to identify and characterize chemical bonds and non-covalent interactions. acs.orgamercrystalassn.orgwiley-vch.de QTAIM can locate the "bond critical points" (BCPs) associated with these interactions and analyze the electron density and its Laplacian at these points. amercrystalassn.orgwiley-vch.de This analysis allows for the classification of hydrogen bonds as weak, moderate, or strong, providing a deeper understanding of their nature and energetic contribution to the crystal's stability. amercrystalassn.org

These computational approaches, combined with experimental data, provide a detailed picture of the forces that direct the self-assembly of piperidine derivatives into ordered crystalline solids.

Table 2: Common Non-Covalent Interactions in Piperidine Derivative Crystal Structures

| Interaction Type | Description | Example Compound(s) | Reference(s) |

|---|---|---|---|

| N-H···N | Strong hydrogen bond forming chains or sheets. | Piperidine, Piperidine-1-carboximidamide | rsc.orgCurrent time information in Milwaukee County, US. |

| O-H···N / N-H···O | Hydrogen bonds involving hydroxyl or carbonyl groups. | 4-methyl-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate | researchgate.net |

| C-H···O | Weak hydrogen bond often supplementing stronger interactions. | 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | nih.gov |

| C-H···π | Interaction between a C-H bond and an aromatic ring. | t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone | nih.gov |

Applications of 1 Methylpiperidine 3 Carbonitrile in Advanced Chemical Research

Role as a Versatile Building Block in Synthetic Organic Chemistry

The structural features of 1-methylpiperidine-3-carbonitrile render it a valuable starting material and intermediate in the synthesis of more complex molecules. The nitrile group can undergo a variety of chemical transformations, while the piperidine (B6355638) ring provides a key structural scaffold.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The nitrile functionality of this compound is a key handle for the construction of various heterocyclic systems. Nitriles are well-known precursors to amines, carboxylic acids, amides, and tetrazoles, all of which can be pivotal in the formation of new ring systems. For instance, the reduction of the nitrile group can yield a primary amine, which can then participate in cyclization reactions to form fused or spiro-heterocyclic systems.

Furthermore, the nitrile group can be involved in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole-containing piperidines. Such reactions significantly expand the chemical space accessible from this starting material. The synthesis of fused dihydropyridinone-containing heterocyclic systems has been achieved through three-component condensation reactions, which could potentially be adapted for derivatives of this compound. nih.gov

Intermediate in the Preparation of Complex Pharmaceutical Leads

The piperidine scaffold is a cornerstone in the design of numerous pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties. researchgate.net While the isomeric 1-methylpiperidine-4-carbonitrile (B1314567) is a well-documented intermediate in the synthesis of potent analgesics, the utility of the 3-carbonitrile isomer is also being explored in the generation of novel pharmaceutical leads.

The conversion of the nitrile group to a carboxylic acid or an amide is a common strategy in drug discovery to introduce functionalities capable of forming key interactions with biological targets. For example, a series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activities against cathepsin K, an important target in the treatment of osteoporosis. nih.gov This highlights the potential of the 1-methylpiperidine-3-carboxamide (B1297775) scaffold, accessible from the corresponding nitrile, in developing new therapeutic agents.

Contributions to Methodological Advancements in Chemical Synthesis

The unique reactivity of nitriles and the prevalence of the piperidine scaffold encourage the development of new synthetic methods and strategies.

Development of Novel Reaction Conditions and Reagents Involving Nitriles and Piperidines

Research into the reactivity of piperidine derivatives often leads to the development of novel synthetic methodologies. For instance, chiral guanidine-catalyzed cyclization reactions of 1,3-enynes have been developed for lactone synthesis, showcasing how specific catalysts can control the reactivity of complex systems. rsc.org While not directly involving this compound, these types of studies on related structures pave the way for new transformations.

The cyclization of hex-5-enenitrile with benzeneselenenyl chloride in acetonitrile (B52724) has been shown to produce Ritter reaction products, demonstrating a pathway to incorporate new functionalities onto a cyclic nitrile scaffold. researchgate.net Such investigations into the fundamental reactivity of cyclic nitriles can lead to the discovery of new reactions and reagents with broad applicability in organic synthesis.

Strategic Approaches in Medicinal Chemistry and Target Synthesis Utilizing Piperidine Scaffolds

The incorporation of a piperidine ring is a widely used strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. researchgate.net The this compound scaffold offers a specific three-dimensional structure that can be exploited in the design of molecules targeting various biological receptors and enzymes.

The nitrile group can act as a bioisostere for other functional groups or as a key interacting moiety with a protein target. In a structure-activity relationship guided scaffold hopping study, the replacement of a pyrrolidine (B122466) with a piperidine ring led to a significant increase in the potency of SIK2/SIK3 inhibitors. acs.org This underscores the importance of the piperidine ring in optimizing the biological activity of small molecules. The strategic placement of a nitrile group on this scaffold provides a vector for further chemical modification and optimization.

Utilization in Chemical Biology for Molecular Probe Development

Molecular probes are essential tools for studying biological processes in living systems. The development of such probes often requires the synthesis of molecules with specific properties, such as fluorescence or affinity for a particular biomolecule. While direct applications of this compound in this area are not extensively documented, its structural features suggest potential utility.

The nitrile group can be a precursor to functionalities suitable for attaching reporter groups like fluorophores or biotin. The piperidine scaffold can serve as a core structure for designing probes with specific binding properties. The development of chemical probes often involves the synthesis and screening of libraries of related compounds, and this compound could serve as a valuable building block in the creation of such libraries for identifying new probes.

Design of Ligands for Protein-Ligand Interaction Studies Incorporating the Piperidine Moiety

The piperidine ring is a privileged scaffold in ligand design due to its ability to establish favorable interactions within protein binding pockets. nih.gov Its three-dimensional structure can effectively orient substituents into optimal positions for binding, while the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge. The design of potent ligands often involves leveraging these features to maximize affinity and selectivity for a specific protein target. nih.govresearchgate.net

The 1-methylpiperidine (B42303) core, as found in this compound, is integral to this design process. The N-methyl group can influence the compound's basicity and lipophilicity, and can occupy small hydrophobic pockets within a binding site. ontosight.ai The nitrile group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further derivatization to explore interactions with different regions of the protein. chemicalbook.comchemicalbook.com

A notable example of the piperidine moiety's role in ligand design is in the development of HIV-1 protease inhibitors. nih.gov Researchers have incorporated piperidine analogues as P2-ligands to enhance hydrogen bonding or van der Waals interactions with the backbone of the enzyme's active site. nih.gov In one study, an inhibitor featuring an (R)-piperidine-3-carboxamide at the P2 position demonstrated potent enzymatic inhibitory activity, highlighting how the stereochemistry and substitution of the piperidine ring are critical for potency. nih.gov Similarly, in the development of probes for the androgen receptor (AR), a piperidine-piperazine structure was chosen for its rigidity and tolerance for structural modifications, allowing for the attachment of fluorophores without significantly compromising binding affinity. acs.org

Table 1: Examples of Piperidine-Containing Ligands in Protein Interaction Studies

| Ligand Scaffold/Derivative | Target Protein | Key Interactions/Design Rationale | Reference |

|---|---|---|---|

| (R)-piperidine-3-carboxamide | HIV-1 Protease | Acts as a P2-ligand to promote hydrogen bonding and van der Waals interactions with the enzyme's active site backbone. | nih.gov |

| Aryloxy cyclohexane (B81311) with piperidine-piperazine linker | Androgen Receptor (AR) | The rigid piperidine structure tolerates bulky substituents (like fluorophores) while maintaining binding affinity. | acs.org |

Exploration of Structure-Activity Relationships through Derivatization of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov This process involves the systematic modification of a lead compound and the evaluation of the resulting analogs in biological assays. The data generated helps to build a model that can guide the rational design of more potent and selective molecules. nih.govchemrxiv.org

This compound is an ideal starting scaffold for SAR exploration. Its core structure presents multiple sites for modification:

The Nitrile Group: This group can be converted into other functionalities such as amides, carboxylic acids, or tetrazoles, each offering different hydrogen bonding capabilities and steric profiles.

The Piperidine Ring: Substituents can be introduced at various positions on the ring to probe for additional interactions with the target protein.

The N-Methyl Group: The methyl group can be replaced with other alkyl or aryl groups to modulate solubility, basicity, and steric interactions.

A practical example of this process can be seen in the optimization of inhibitors for the KRAS G12C protein, a challenging cancer target. acs.org Researchers exploring a series of compounds containing a piperidine ring systematically introduced different substituents to improve potency and pharmacokinetic properties. For instance, the addition of a methyl group to the piperidine ring was designed to displace a water molecule from the binding pocket, a strategy known to enhance binding affinity. acs.org Another study on PARP7 inhibitors explored the SAR of a complex heterocyclic system, demonstrating how modifications to ring structure, linkers, and conjugated groups systematically improved inhibitory concentration from the micromolar to the sub-nanomolar range. nih.gov

To illustrate how SAR is explored using a this compound core, consider the following hypothetical study. A series of analogs could be synthesized where the nitrile is converted to a carboxamide, and various R-groups are introduced at the 4-position of the piperidine ring.

Table 2: Illustrative SAR Data for Hypothetical Analogs of a 1-Methylpiperidine-3-carboxamide Scaffold

| Compound | R-Group at 4-Position | Biological Activity (IC₅₀, nM) |

|---|---|---|

| Analog 1 | -H | 520 |

| Analog 2 | -F | 350 |

| Analog 3 | -OH | 180 |

| Analog 4 | -OCH₃ | 210 |

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, the data would suggest that a small, polar, hydrogen-bond-donating group like a hydroxyl (-OH) at the 4-position is most favorable for activity, while a larger, non-polar methyl group is detrimental. This type of systematic analysis allows researchers to build a detailed understanding of the target's binding site and rationally design the next generation of more effective compounds. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Methylpiperidine-3-carbonitrile, and how can their efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, pyridine-3-carbonitrile derivatives are often prepared using potassium fluoride-mediated halogen exchange (e.g., substituting chlorine with fluorine in trifluoromethylpyridine precursors) . Optimization involves adjusting reaction temperature, solvent polarity (e.g., sulfolane for high-boiling-point stability), and stoichiometric ratios of reagents to maximize yield. Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm structural integrity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : X-ray crystallography (using programs like SHELXL ) provides definitive structural confirmation. Complementary techniques include mass spectrometry (HRMS-ESI for molecular weight validation) and chromatographic purity assessment (HPLC/GC). For dynamic structural insights, variable-temperature NMR can resolve conformational flexibility .

Q. What are the primary biological activities reported for this compound and its analogs?

- Methodology : Pyridine-3-carbonitrile derivatives exhibit neuroprotective, anticancer, and anti-inflammatory properties. In vitro assays (e.g., enzyme inhibition, cell viability via MTT) are used to screen activity. For instance, trifluoromethylpyridine derivatives show potency against HIV-1 reverse transcriptase . Dose-response curves and IC values should be validated across multiple cell lines to ensure reproducibility .

Q. What safety precautions are recommended when handling this compound in the lab?

- Methodology : Store at -20°C in airtight containers to prevent degradation . Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity from nitrile groups. Avoid contact with strong acids/bases to prevent hazardous decomposition (e.g., cyanide release) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (using AutoDock Vina) simulates binding to targets like kinases or GPCRs. For example, piperidine carbonitriles have been modeled against cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory effects . Validate predictions with in vitro binding assays.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. Replicate studies under standardized protocols (e.g., CLIA guidelines) and characterize impurities via LC-MS. Cross-reference with analogs like Piperidine-3-carbonitrile hydrochloride to identify structure-activity relationships (SAR) .

Q. How does the introduction of substituents (e.g., methyl, trifluoromethyl) alter the pharmacokinetics of this compound?

- Methodology : Substituents impact lipophilicity (logP) and metabolic stability. Compare methylated vs. trifluoromethylated analogs using in vitro ADME assays:

- CYP450 inhibition : Liver microsomes assess metabolic pathways.

- Plasma stability : Incubate compounds in plasma and quantify degradation via LC-MS .

- Permeability : Caco-2 cell monolayers predict intestinal absorption.

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.